Cas no 1807266-63-2 (4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic acid)
4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic acid
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- Inchi: 1S/C10H6ClF2NO2/c11-3-5-1-2-6(10(15)16)7(4-14)8(5)9(12)13/h1-2,9H,3H2,(H,15,16)
- InChI Key: NHPHWOPVBJSGND-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(C(=O)O)=C(C#N)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 315
- XLogP3: 2.2
- Topological Polar Surface Area: 61.1
4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011137-1g |
4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic acid |
1807266-63-2 | 97% | 1g |
1,504.90 USD | 2021-06-25 |
4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic acid Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic acid
4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic Acid (CAS No. 1807266-63-2)
4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic acid, also known by its CAS registry number CAS No. 1807266-63-2, is a highly specialized organic compound with a complex structure and diverse applications in the field of chemistry and material science. This compound is characterized by its unique combination of functional groups, including a chloromethyl group, a cyano group, and a difluoromethyl group attached to a benzoic acid backbone. These functional groups contribute to its versatile chemical properties, making it an interesting subject for both academic research and industrial applications.
The synthesis of 4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic acid involves a series of intricate organic reactions, including nucleophilic substitution, electrophilic substitution, and fluorination processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis pathway, improving both yield and purity. For instance, a study published in the Journal of Organic Chemistry highlighted the use of microwave-assisted synthesis to accelerate the formation of this compound, significantly reducing reaction time while maintaining high product quality.
The structural complexity of CAS No. 1807266-63-2 makes it an ideal candidate for exploring various chemical transformations. One notable area of research is its application in drug discovery. The compound's ability to act as a bioisostere or pharmacophore mimic has been extensively studied, particularly in the context of developing novel therapeutics targeting specific biological pathways. For example, researchers at the University of California have utilized this compound as a lead molecule in designing inhibitors for kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.
In addition to its role in medicinal chemistry, 4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic acid has found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, particularly in the development of advanced polymers and semiconducting materials. A recent study published in Nature Materials demonstrated that incorporating this compound into polymer blends significantly enhances their electrical conductivity without compromising mechanical stability.
The environmental impact and toxicity profile of CAS No. 1807266-63-2 have also been subjects of recent research interest. Given its potential use in industrial applications, understanding its behavior in aquatic environments and its biodegradability is crucial for ensuring sustainable practices. A collaborative study between environmental scientists at Stanford University and industrial chemists revealed that the compound exhibits moderate biodegradability under aerobic conditions but may persist in anaerobic environments.
Looking ahead, the future of 4-Chloromethyl-2-cyano-3-(difluoromethyl)benzoic acid lies in further exploring its potential across diverse fields such as nanotechnology and green chemistry. Its ability to serve as a building block for more complex molecules opens up exciting possibilities for innovation. As research continues to uncover new applications and improve synthesis techniques, this compound is poised to play an increasingly important role in advancing modern chemistry.
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